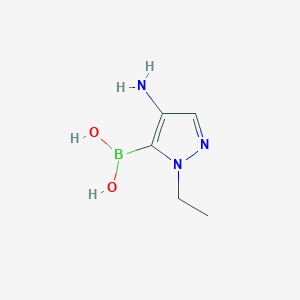
(4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with an amino group at the 4-position and an ethyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid typically involves the hydroboration of an appropriate pyrazole precursor. One common method is the reaction of 4-bromo-1-ethyl-1H-pyrazole with triisopropyl borate under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
(4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group.
1H-pyrazole-4-boronic acid: Lacks the ethyl and amino substituents.
Uniqueness: (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both an amino group and an ethyl group on the pyrazole ring.
Propriétés
Formule moléculaire |
C5H10BN3O2 |
|---|---|
Poids moléculaire |
154.97 g/mol |
Nom IUPAC |
(4-amino-2-ethylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C5H10BN3O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3,10-11H,2,7H2,1H3 |
Clé InChI |
ZLBWUBMPAHGUEP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NN1CC)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


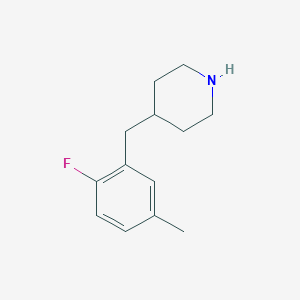

![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
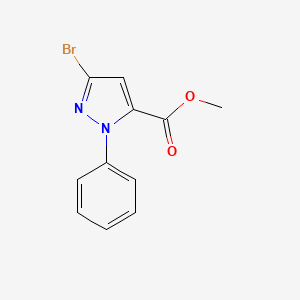
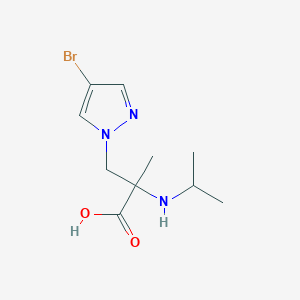
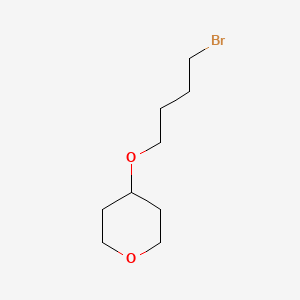
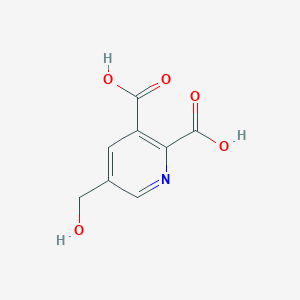
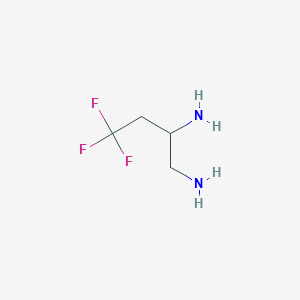
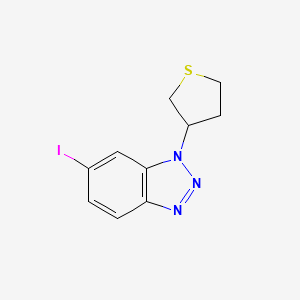



![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)

